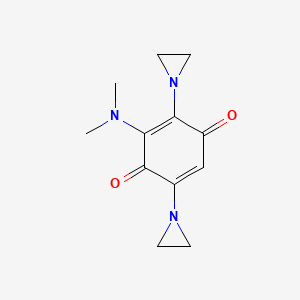

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione

Description

The compound 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione features a cyclohexadienedione core substituted with two aziridinyl groups at positions 2 and 5 and a dimethylamino group at position 2. Aziridinyl groups are highly reactive due to their strained three-membered ring structure, enabling alkylation reactions critical in anticancer therapies .

Properties

CAS No. |

148726-10-7 |

|---|---|

Molecular Formula |

C12H15N3O2 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2,5-bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C12H15N3O2/c1-13(2)11-10(15-5-6-15)9(16)7-8(12(11)17)14-3-4-14/h7H,3-6H2,1-2H3 |

InChI Key |

XRQBTPLQBLVMID-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=O)C=C(C1=O)N2CC2)N3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

Formation of the Cyclohexa-2,5-diene-1,4-dione Core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

Introduction of Aziridine Groups: The aziridine groups can be introduced via nucleophilic substitution reactions, where aziridine derivatives react with the cyclohexa-2,5-diene-1,4-dione core under basic conditions.

Addition of Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution or addition reactions using dimethylamine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The aziridine and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Aziridine derivatives, dimethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical studies due to its unique structure.

Medicine: Investigated for potential therapeutic applications, such as anticancer agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione involves interactions with molecular targets and pathways specific to its chemical structure. The aziridine groups may participate in alkylation reactions with nucleophilic sites in biological molecules, while the dimethylamino group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The cyclohexadienedione core is a common scaffold in pharmaceuticals and materials science. Substitutions at positions 2, 3, 5, and 6 define the compound’s reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to hydrophobic analogs like the Embelin derivative (undecyl chain) .

- Electron Effects: Electron-donating groups (e.g., methoxy in ) stabilize the quinone core, whereas electron-withdrawing groups (e.g., nitro in ) increase redox activity.

Biological Activity

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione (CAS No. 148726-10-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its cytotoxic effects, interaction with cancer cell lines, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- Structure : The compound features a cyclohexadiene core with aziridine substituents and a dimethylamino group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that 2,5-bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings regarding its biological activity.

Cytotoxic Effects

A study assessed the cytotoxic effects of the compound on several cell lines, including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The results are summarized in Table 1.

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HeLa | 93.7 | Significant cytotoxicity observed |

| BICR18 | 97.1 | Comparable effects to positive control |

| U87 | 97.1 | Effective against glioblastoma cells |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated lower IC₅₀ values in cancerous cells compared to normal cells, suggesting selectivity for malignant cells.

The mechanism through which 2,5-bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione exerts its cytotoxic effects appears to involve apoptosis induction. In experiments measuring early and late apoptosis as well as necrosis in treated cells, significant increases in dead cell fractions were noted:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

|---|---|---|---|

| Control | 0.3 | 0.4 | 5.7 |

| HeLa (93.7 µM) | 9.0 | 1.8 | 15.6 |

These findings suggest that the compound may activate apoptotic pathways in cancer cells while sparing normal cells.

Study on Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the aziridine moiety could enhance cytotoxicity. For instance, compounds with additional halogen substitutions demonstrated improved activity profiles against cancer cell lines.

QSAR Modeling

Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their structural features. These models suggest that specific functional groups and molecular conformations significantly impact the compound's efficacy against target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.